molecular formula C21H24N6O2S B2399062 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 688793-75-1

2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2399062
CAS No.: 688793-75-1
M. Wt: 424.52
InChI Key: GCWRKWXVNDIDLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multi-step processes. Key steps include the construction of the pyridopyrimidine core, subsequent functionalization to introduce the thioxo and oxo groups, and finally, the attachment of the acetamide moiety.

Industrial Production Methods: Industrial methods for producing this compound may involve optimized reaction conditions such as controlled temperature and pH, the use of catalysts to enhance yield and purity, and purification steps like crystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions might be used to alter the oxo or thioxo groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Some commonly used reagents and conditions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Various catalysts to facilitate substitution reactions, such as palladium or platinum-based catalysts.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, often resulting in structurally varied derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including as an enzyme inhibitor or receptor agonist/antagonist.

  • Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biological pathways, altering cellular functions or metabolic processes.

Comparison with Similar Compounds

When compared to other heterocyclic compounds, 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups and complex structure

This was a detailed breakdown

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c28-18(15-27-20(29)17-7-4-8-23-19(17)24-21(27)30)22-9-10-25-11-13-26(14-12-25)16-5-2-1-3-6-16/h1-8H,9-15H2,(H,22,28)(H,23,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWRKWXVNDIDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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